
3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride
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Overview
Description
3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carbamoyl group and an oxopropanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride typically involves the reaction of piperazine derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 4-carbamoylpiperazine with 3-oxopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. The presence of the carbamoyl group enhances its solubility and biological activity. Its molecular formula and structure can be summarized as follows:
- Molecular Formula : C10H14N2O3·HCl
- Molecular Weight : 232.68 g/mol
Pharmacological Applications
The applications of 3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride span several therapeutic areas:
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, derivatives of piperazine have shown promising results against various cancer cell lines. In vitro assays indicated that compounds similar to this compound exhibit cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Properties
Research has indicated that compounds containing piperazine moieties possess antibacterial activity. For example, synthesized derivatives demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve inhibition of bacterial growth through disruption of cell wall synthesis or protein function .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases. Notably, it has shown effectiveness as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. Additionally, its inhibitory action on urease suggests potential applications in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Carbamoylpiperazin-1-YL)-propionic acid
- 3-(4-Carbamoylpiperazin-1-YL)-butanoic acid
Uniqueness
Compared to similar compounds, 3-(4-Carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(4-carbamoylpiperazin-1-YL)-3-oxopropanoic acid hydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using methyl piperidine-3-carboxylate hydrochloride as a precursor, followed by hydrolysis to yield the carboxylic acid moiety . Additional steps may involve coupling reactions (e.g., Suzuki coupling) with arylboronic acids to introduce substituents on the piperazine ring. Purification typically involves column chromatography and recrystallization to achieve >93% purity .
- Key Considerations : Optimize reaction time and temperature (e.g., reflux in inert atmosphere) to minimize side products. Monitor intermediates using TLC or HPLC .
Q. How is the compound characterized structurally and analytically?
- Methodology :
- Spectroscopy : Use 1H-NMR and 13C-NMR to confirm the piperazine ring and carbamoyl/oxopropanoic acid groups. For example, 1H-NMR signals at δ 3.2–3.8 ppm (piperazine protons) and δ 12.5 ppm (carboxylic acid proton) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI ionization validates the molecular ion ([M-H]−) and fragmentation patterns .
- Purity Analysis : HPLC with UV detection (e.g., C18 column, 254 nm) ensures >95% purity. Retention time (tR) discrepancies may indicate impurities .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Avoid inhalation or skin contact due to potential respiratory and dermal irritation. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- For spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for the Suzuki coupling step in the synthesis?
- Methodology :
- Catalyst Selection : Use Pd(PPh3)4 or PdCl2(dppf) with a ligand-to-metal ratio of 2:1 to enhance cross-coupling efficiency .
- Solvent System : Employ a 3:1 mixture of THF:H2O to improve boronic acid solubility and reaction kinetics.
- Temperature Control : Conduct reactions at 80–90°C for 12–24 hours, monitoring completion via LC-MS. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can contradictory analytical data (e.g., HPLC vs. NMR purity) be resolved?
- Troubleshooting :
- Co-Eluting Impurities : Use orthogonal methods like ion-pair chromatography (e.g., 0.1% TFA in mobile phase) to separate charged byproducts .
- Degradation Products : Perform stability studies under stress conditions (heat, light, pH extremes) to identify labile functional groups (e.g., carbamoyl hydrolysis) .
- Quantitative NMR (qNMR) : Compare integration ratios of key protons against an internal standard (e.g., maleic acid) for absolute purity assessment .
Q. What computational strategies predict the compound’s biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like FABP4/5 or MurA, leveraging the piperazine scaffold’s affinity for active-site histidine residues .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions (piperazine ring) using Schrödinger’s Phase .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors and validate via enzymatic assays (IC50 determination) .
Q. How do structural modifications enhance metabolic stability?
- Approach :
- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to reduce CYP450-mediated oxidation .
- Prodrug Design : Convert the carboxylic acid to an ethyl ester to improve membrane permeability, with in vivo hydrolysis regenerating the active form .
- Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Properties
IUPAC Name |
3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4.ClH/c9-8(15)11-3-1-10(2-4-11)6(12)5-7(13)14;/h1-5H2,(H2,9,15)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEZYQPSIDAFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(=O)O)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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